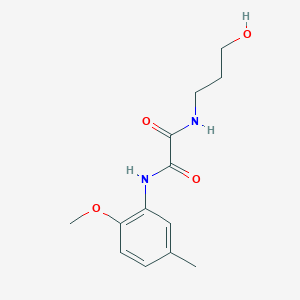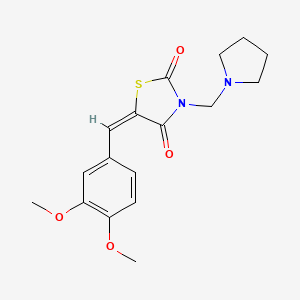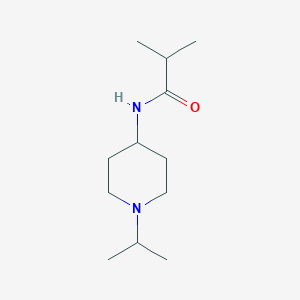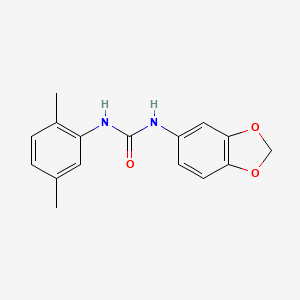
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)ethanediamide, also known as HMEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMEA is a derivative of the well-known anesthetic drug, lidocaine, and has been found to exhibit anti-inflammatory and analgesic properties.
科学的研究の応用
Antioxidant Properties
HMPEA has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Researchers have explored HMPEA’s ability to scavenge free radicals and protect against oxidative stress .
Anti-Inflammatory Effects
Inflammation is a key factor in many chronic diseases. HMPEA has shown anti-inflammatory properties by modulating inflammatory pathways. It may be useful in conditions such as arthritis, neuroinflammation, and cardiovascular diseases .
Cancer Research
HMPEA’s potential in cancer research is promising. Studies suggest that it inhibits cancer cell proliferation and induces apoptosis (programmed cell death). Researchers are investigating its role in specific cancer types, including breast, colon, and prostate cancer .
Neuroprotection
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and inflammation. HMPEA’s antioxidant and anti-inflammatory properties make it an interesting candidate for neuroprotection. It may help preserve neuronal function and prevent neurodegeneration .
Cardiovascular Health
HMPEA’s vasodilatory effects have implications for cardiovascular health. By relaxing blood vessels, it may improve blood flow and reduce hypertension. Additionally, its antioxidant activity could protect against heart-related oxidative damage .
Metabolic Disorders
Researchers are exploring HMPEA’s impact on metabolic disorders like diabetes and obesity. Its potential to regulate glucose metabolism and lipid profiles makes it relevant in this field .
European Commission. (2024). The 2024 EU Prize for Citizens Science goes to three projects addressing marine pollution, agricultural biodiversity, and mental health. Link
特性
IUPAC Name |
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-4-5-11(19-2)10(8-9)15-13(18)12(17)14-6-3-7-16/h4-5,8,16H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBEKWOAMVVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5204065.png)


![2-allyl-6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5204091.png)
![ethyl 4-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5204096.png)
![N,N'-[(diphenylmethylene)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5204098.png)
![N-[4-(3,5-dimethyl-4-isoxazolyl)-2-methylphenyl]nicotinamide](/img/structure/B5204112.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)
![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
methyl]amine](/img/structure/B5204163.png)
